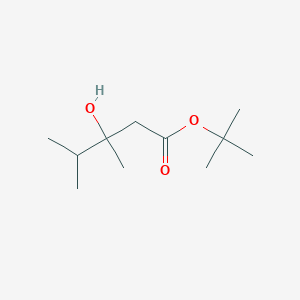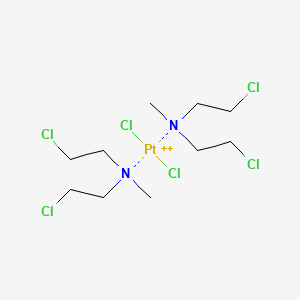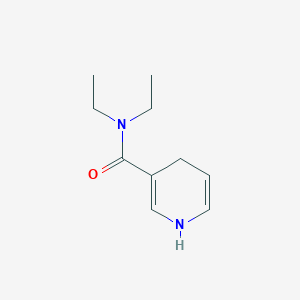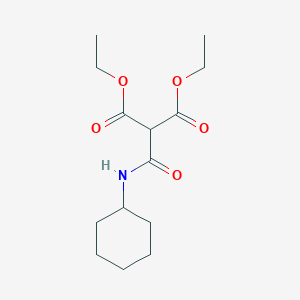
Diethyl (cyclohexylcarbamoyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (cyclohexylcarbamoyl)propanedioate is an organic compound that belongs to the class of carbamates It is a derivative of propanedioic acid (malonic acid) where the hydrogen atoms are replaced by diethyl and cyclohexylcarbamoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (cyclohexylcarbamoyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with cyclohexyl isocyanate. The reaction typically involves the use of a strong base such as sodium ethoxide to deprotonate the diethyl propanedioate, forming an enolate ion. This enolate ion then reacts with cyclohexyl isocyanate to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and precise control of temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (cyclohexylcarbamoyl)propanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the carbamoyl group is replaced by other nucleophiles.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form diethyl propanedioate and cyclohexylamine.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Hydrolysis: Diethyl propanedioate and cyclohexylamine.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced derivatives such as alcohols or amines.
Applications De Recherche Scientifique
Diethyl (cyclohexylcarbamoyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl (cyclohexylcarbamoyl)propanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the reaction and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl propanedioate (Diethyl malonate): A simpler ester of malonic acid, commonly used in organic synthesis.
Dimethyl propanedioate (Dimethyl malonate): Another ester of malonic acid with similar properties but different reactivity.
Cyclohexyl isocyanate: A related compound used in the synthesis of diethyl (cyclohexylcarbamoyl)propanedioate.
Uniqueness
This compound is unique due to the presence of both diethyl and cyclohexylcarbamoyl groups, which impart distinct chemical properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
65179-99-9 |
|---|---|
Formule moléculaire |
C14H23NO5 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
diethyl 2-(cyclohexylcarbamoyl)propanedioate |
InChI |
InChI=1S/C14H23NO5/c1-3-19-13(17)11(14(18)20-4-2)12(16)15-10-8-6-5-7-9-10/h10-11H,3-9H2,1-2H3,(H,15,16) |
Clé InChI |
IHUUWXWXGPEWKK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)NC1CCCCC1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one](/img/structure/B14488805.png)
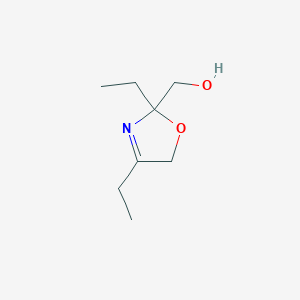


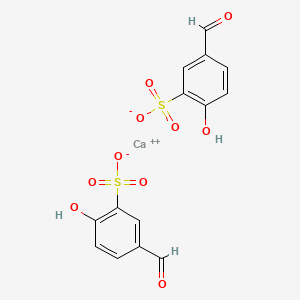
![4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole]](/img/structure/B14488826.png)
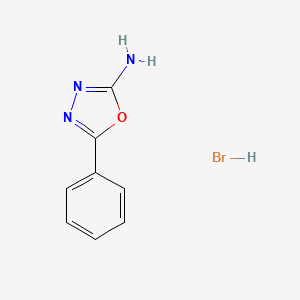

![Methyl 7H-benzo[c]fluorene-7-carboxylate](/img/structure/B14488839.png)

